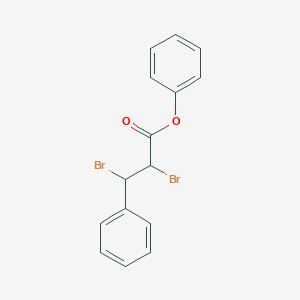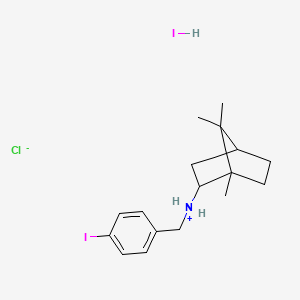
(+-)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride is a chemical compound that features a unique structure combining a bornane skeleton with an iodobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride typically involves the reaction of bornanamine with p-iodobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride in an anhydrous solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green solvents and sustainable practices is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(±)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The iodobenzyl group can be oxidized to form corresponding iodobenzoic acid derivatives.
Reduction: The compound can be reduced to form deiodinated derivatives.
Substitution: The iodobenzyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include iodobenzoic acid derivatives, deiodinated bornanamine derivatives, and various substituted bornanamine derivatives .
Scientific Research Applications
(±)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of (±)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride involves its interaction with specific molecular targets and pathways. The iodobenzyl group can facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The bornane skeleton provides structural stability and enhances the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzyl alcohol: Shares the iodobenzyl group but lacks the bornane skeleton.
4-Iodobenzyl bromide: Similar structure but with a bromide group instead of an amine.
4-Iodobenzyl chloride: Similar structure but with a chloride group instead of an amine.
Properties
CAS No. |
24652-90-2 |
|---|---|
Molecular Formula |
C17H26ClI2N |
Molecular Weight |
533.7 g/mol |
IUPAC Name |
(4-iodophenyl)methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride;hydroiodide |
InChI |
InChI=1S/C17H24IN.ClH.HI/c1-16(2)13-8-9-17(16,3)15(10-13)19-11-12-4-6-14(18)7-5-12;;/h4-7,13,15,19H,8-11H2,1-3H3;2*1H |
InChI Key |
JZJDWCNTBOAMRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)[NH2+]CC3=CC=C(C=C3)I)C)C.[Cl-].I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



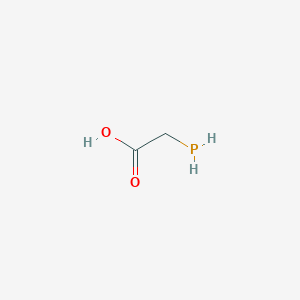
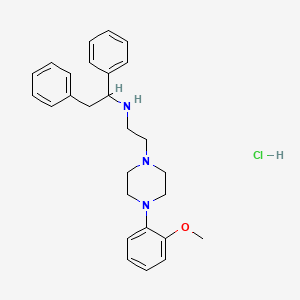
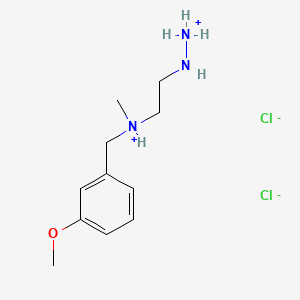
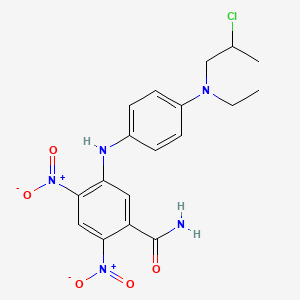
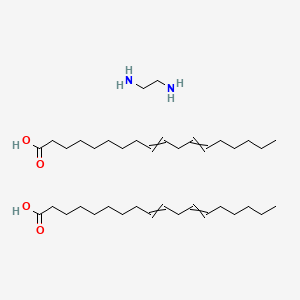
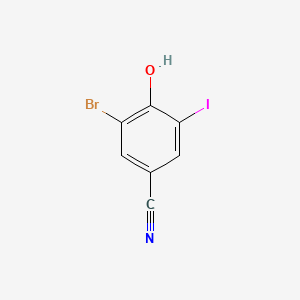
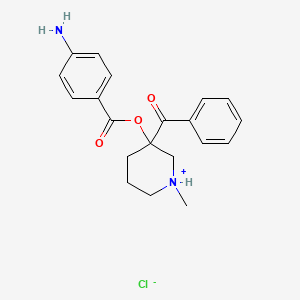
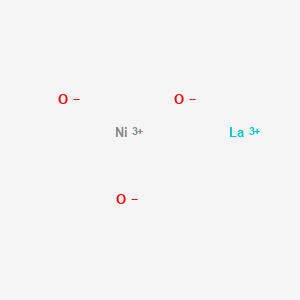
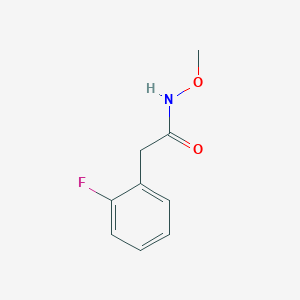
![Carbamic acid, [[[(cyclohexylamino)carbonyl]imino](dimethylamino)methyl]methyl-, ethyl ester](/img/structure/B13748313.png)
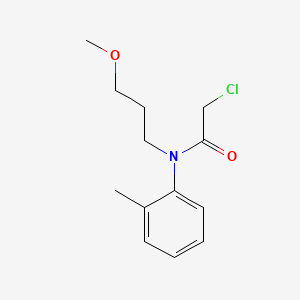
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt](/img/structure/B13748320.png)
